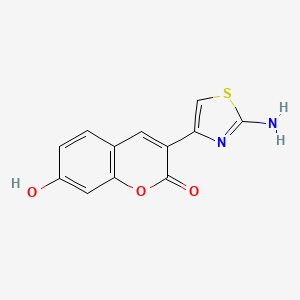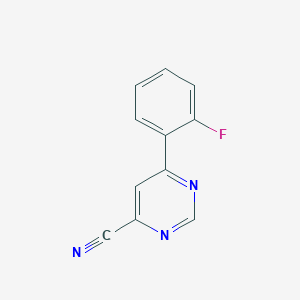
4-(3,4,5-Trifluorophenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,5-Trifluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-trifluorophenyl)phenylzinc bromide typically involves the reaction of 3,4,5-trifluorophenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3,4,5-Trifluorophenyl bromide+Zn→4-(3,4,5-Trifluorophenyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trifluorophenyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Cross-Coupling Reactions: Commonly used with palladium or nickel catalysts under inert atmosphere conditions.
Addition Reactions: Reacts with various electrophiles such as aldehydes and ketones to form alcohols.
Major Products
Cross-Coupling: Produces biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Addition Reactions: Forms secondary and tertiary alcohols, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-(3,4,5-Trifluorophenyl)phenylzinc bromide is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through nucleophilic addition and substitution mechanisms. In cross-coupling reactions, it forms a transient organometallic complex with the catalyst, facilitating the transfer of the phenyl group to the electrophile. The trifluoromethyl groups enhance the reactivity by stabilizing the intermediate complexes.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 4-Fluorophenylzinc bromide
- Benzylzinc bromide
Uniqueness
4-(3,4,5-Trifluorophenyl)phenylzinc bromide is unique due to the presence of trifluoromethyl groups, which significantly enhance its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in reactions requiring high precision and yield.
Properties
Molecular Formula |
C12H6BrF3Zn |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2,3-trifluoro-5-phenylbenzene |
InChI |
InChI=1S/C12H6F3.BrH.Zn/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h2-7H;1H;/q-1;;+2/p-1 |
InChI Key |
AMWBAHIFYZEZDF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)C2=CC(=C(C(=C2)F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882574.png)
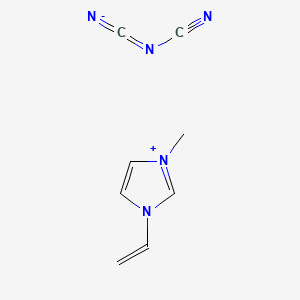
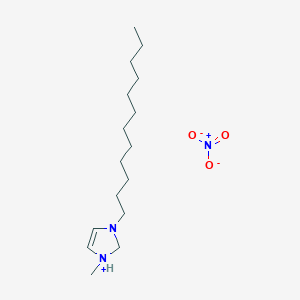
![(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one](/img/structure/B14882590.png)
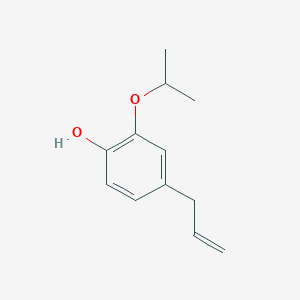
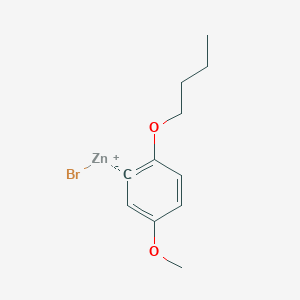
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B14882597.png)
![4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14882602.png)
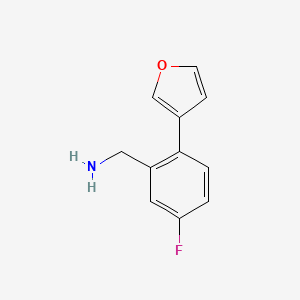
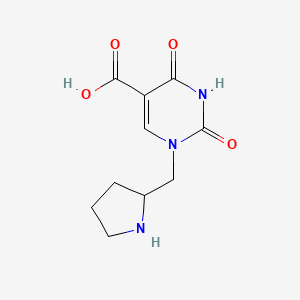

![3-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882627.png)
